(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl decanoate
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Overview
Description
(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl decanoate is an organic compound with a complex structure It is characterized by a cyclohexyl ring substituted with a methyl group and an isopropyl group, along with a decanoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl decanoate typically involves the esterification of (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexanol with decanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or other substituted products.
Scientific Research Applications
(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl decanoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl decanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active cyclohexanol derivative, which can then interact with biological pathways. The molecular targets may include enzymes or receptors that mediate its effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1alpha,2beta,5alpha)-: A similar compound with a hydroxyl group instead of the ester group.
Menthol: Another cyclohexanol derivative with similar structural features.
Uniqueness
(1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)cyclohexyl decanoate is unique due to its ester functional group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ester functionality is required.
Properties
CAS No. |
94020-93-6 |
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Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] decanoate |
InChI |
InChI=1S/C20H38O2/c1-5-6-7-8-9-10-11-12-20(21)22-19-15-17(4)13-14-18(19)16(2)3/h16-19H,5-15H2,1-4H3/t17-,18+,19-/m0/s1 |
InChI Key |
OLKHPKJDRMQATD-OTWHNJEPSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |
Origin of Product |
United States |
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